molecular formula C6H7N3O B11811327 2-(Pyrimidin-4-yl)acetamide

2-(Pyrimidin-4-yl)acetamide

Cat. No.: B11811327
M. Wt: 137.14 g/mol
InChI Key: BENRCDFLRJLQHI-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)acetamide is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yl)acetamide typically involves the reaction of pyrimidine derivatives with acetamide. One common method is the condensation of 4-chloropyrimidine with acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidine compounds, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

2-(Pyrimidin-4-yl)acetamide serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity and target specificity.

Synthesis of Derivatives

The compound is often used to create derivatives that exhibit improved pharmacological properties. For instance, modifications to the acetamide group have led to compounds with enhanced anti-inflammatory and anticancer activities .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Research has shown that specific substitutions on the pyrimidine ring can significantly influence biological activity, including enzyme inhibition and receptor modulation .

The biological activity of this compound is primarily associated with its interactions with various biological targets.

Enzyme Inhibition

One notable application is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways. Studies have demonstrated that derivatives of this compound can effectively inhibit NAPE-PLD, showcasing IC50 values as low as 0.14 µM, indicating potent biological activity .

Anti-inflammatory Properties

Research has indicated that this compound and its derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and IL-8 in vitro. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

The compound has been explored for its anticancer properties, particularly through the inhibition of transglutaminase 2 (TG2), which plays a role in cancer cell migration and metastasis. Certain derivatives have shown promising results in disrupting TG2 function, presenting a potential therapeutic avenue for cancer treatment .

Therapeutic Development

The therapeutic potential of this compound extends to various disease models, making it a candidate for drug development.

Neurological Disorders

Recent studies have highlighted the compound's potential as an anticonvulsant agent, with investigations showing efficacy in models of epilepsy. The pharmacological profile suggests a multifactorial mechanism of action that could lead to new treatments for seizure disorders .

Anti-infective Applications

Given the structural versatility of pyrimidines, derivatives of this compound are being investigated for their anti-infective properties, particularly against resistant strains of pathogens .

CompoundTargetActivityIC50 (µM)References
This compoundNAPE-PLDInhibition10
LEI-401 (related compound)NAPE-PLDInhibition0.14
Compound targeting TG2TG2Inhibition0.5

Case Studies

Inhibition of NAPE-PLD : A study demonstrated that structural modifications to pyrimidine-based inhibitors could enhance their potency against NAPE-PLD significantly.

Anti-inflammatory Activity : Another investigation evaluated compounds related to this structure for their ability to inhibit cytokine release in human bronchial epithelial cells, indicating a pathway for therapeutic intervention in inflammatory diseases .

Targeting TG2 in Cancer : Research into the inhibition of TG2 revealed that certain derivatives could effectively disrupt its function, suggesting a promising strategy for cancer therapy .

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and the biological target. Studies have shown that pyrimidine derivatives can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and dihydrofolate reductase (DHFR), leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(Pyrimidin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted with an acetamide group. The structural formula can be represented as follows:

C6H7N3O\text{C}_6\text{H}_7\text{N}_3\text{O}

This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In a study involving various metal complexes of pyrimidine derivatives, the synthesized complexes showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The activity was assessed using standard methods, revealing effective inhibition at specific concentrations.

Anticancer Activity

The compound has also been investigated for its anticancer potential. A series of derivatives related to pyrimidine have been tested against several cancer cell lines. For instance, certain pyrimidine derivatives demonstrated IC50 values in the low micromolar range against various cancer types, suggesting that modifications to the pyrimidine structure can enhance cytotoxicity . Notably, compounds derived from this compound showed promising results in inhibiting cell proliferation in leukemia and solid tumors.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular processes. Mechanistic studies suggest that it may inhibit critical pathways associated with cell growth and survival, particularly in cancer cells . Molecular docking studies have indicated strong binding affinities to targets such as heat shock proteins (Hsp70), which play a crucial role in cancer cell proliferation .

Case Studies

Study Findings
Antimicrobial Evaluation Complexes of this compound showed significant inhibition against S. aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL.
Anticancer Screening Derivatives exhibited IC50 values ranging from 0.67 µM to 3.45 µM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin.
Mechanistic Insights The compound was shown to inhibit Hsp70 activity, leading to reduced viability in cancer cells through apoptosis induction.

Research Findings

Recent studies have focused on the synthesis of novel derivatives based on this compound, exploring their structure-activity relationships (SAR). These investigations have revealed that specific substitutions on the pyrimidine ring can significantly enhance biological activity. For example, modifications that increase lipophilicity or alter electronic properties have been linked to improved potency against microbial and cancerous cells .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-pyrimidin-4-ylacetamide

InChI

InChI=1S/C6H7N3O/c7-6(10)3-5-1-2-8-4-9-5/h1-2,4H,3H2,(H2,7,10)

InChI Key

BENRCDFLRJLQHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CC(=O)N

Origin of Product

United States

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